molecular formula C40H54F2N10O10 B607416 FAPI-4 CAS No. 2374782-02-0

FAPI-4

Katalognummer: B607416
CAS-Nummer: 2374782-02-0
Molekulargewicht: 872.9 g/mol
InChI-Schlüssel: ICWDAESAANBIGG-LJAQVGFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fibroblasten-Aktivierungs-Protein-Inhibitor-4 (FAPI-4) ist ein radioaktiv markiertes molekulares Mittel, das das Fibroblasten-Aktivierungs-Protein (FAP) angreift. FAP kommt häufig im Tumorstroma und im entzündeten Gewebe mit ausgeprägter Fibroblastenproliferation vor. This compound ist ein vielversprechender Positronen-Emissions-Tomographie (PET)-Tracer für die Tumorbildgebung und hat sich bei der Diagnose verschiedener Krebsarten und entzündlicher Erkrankungen als vielversprechend erwiesen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst die Formulierung eines lyophilisierten Kits zur Herstellung von [68Ga]Ga-FAPI-4. Dieses Verfahren gewährleistet eine hohe radiochemische Ausbeute unter Verwendung von Generator- oder Zyklotron-produziertem 68GaCl3. Die experimentellen Parameter wie die Konzentration von this compound, der Puffergehalt, die Lagerungsbedingungen und die Haltbarkeit werden optimiert, um eine radiochemische Ausbeute von über 95 % zu gewährleisten . Das lyophilisierte this compound-Kit enthält 50 µg this compound-Liganden, der bei der Markierung mit etwa 1,11 GBq 68GaCl3 konsistent [68Ga]Ga-FAPI-4 mit einer radiochemischen Ausbeute von über 95 % liefert .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die Verwendung automatisierter Synthesemodule, um eine konsistente und qualitativ hochwertige Produktion zu gewährleisten. Der Prozess beinhaltet die Verwendung der Festphasenextraktion (SPE) zur Reinigung und Qualitätskontrolle, um die radiochemische Reinheit über 95 % zu halten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FAPI-4 involves the formulation of a lyophilized kit for the preparation of [68Ga]Ga-FAPI-4. This process ensures high radiochemical yield using either generator or cyclotron-produced 68GaCl3. The experimental parameters such as concentration of this compound, buffer content, storage conditions, and shelf-life are optimized to ensure greater than 95% radiochemical yield . The lyophilized this compound kit contains 50 µg of this compound ligand, which consistently yields [68Ga]Ga-FAPI-4 in greater than 95% radiochemical yield upon labeling with approximately 1.11 GBq of 68GaCl3 .

Industrial Production Methods

The industrial production of this compound involves the use of automated synthesis modules to ensure consistent and high-quality production. The process includes the use of solid-phase extraction (SPE) for purification and quality control measures to maintain radiochemical purity above 95% .

Wissenschaftliche Forschungsanwendungen

FAPI-4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Fibroblasten-Aktivierungs-Protein angreift, das im Tumorstroma und in entzündeten Geweben überexprimiert ist. Die Bindung von this compound an FAP ermöglicht die Visualisierung von FAP-exprimierenden Zellen mithilfe der PET-Bildgebung. FAP ist ein Protein der Dipeptidylpeptidase-4-Familie mit Endopeptidase-Aktivität, das in der Lage ist, strukturelle Proteine der extrazellulären Matrix zu spalten und das Mikromilieu des Tumors zu verändern . Dieser Mechanismus fördert die Zellinvasion und die Bildung von Metastasen .

Wirkmechanismus

FAPI-4 exerts its effects by targeting fibroblast activation protein, which is over-expressed in tumor stroma and inflammatory tissues. The binding of this compound to FAP allows for the visualization of FAP-expressing cells using PET imaging. FAP is a protein of the dipeptidyl peptidase 4 family with endopeptidase activity, capable of cleaving structural proteins of the extracellular matrix and altering the tumor microenvironment . This mechanism promotes cell invasion and metastasis formation .

Biologische Aktivität

Fibroblast Activation Protein Inhibitor (FAPI) tracers, particularly 68Ga-FAPI-04, have emerged as significant tools in the field of oncological imaging and therapy. This article delves into the biological activity of FAPI-4, focusing on its imaging capabilities, clinical applications, and implications for treatment response.

Overview of this compound

This compound is a radiotracer that targets fibroblast activation protein (FAP), which is overexpressed in various cancers and fibrotic diseases. Unlike traditional PET imaging agents like 18F-FDG, which primarily target glucose metabolism, this compound provides insights into the tumor microenvironment by highlighting areas of fibrosis and inflammation associated with tumors.

Biological Activity and Mechanisms

FAP is a serine protease that plays a crucial role in tumor progression by promoting tumor-associated fibroblast activity, which contributes to the remodeling of the extracellular matrix. This activity is particularly relevant in:

  • Tumor Microenvironment : FAP expression is significantly elevated in various malignancies, including pancreatic, colorectal, and gastric cancers. Studies have shown that higher FAP expression correlates with worse prognoses and aggressive tumor characteristics .
  • Fibrosis and Inflammation : Beyond oncology, this compound has shown utility in imaging conditions characterized by fibrosis, such as rheumatoid arthritis and pulmonary fibrosis. Elevated uptake of 68Ga-FAPI-04 has been observed in inflamed joints and fibrotic lung tissues .

Imaging Performance

This compound has demonstrated superior performance compared to traditional PET agents:

Study Cancer Type SUVmax (this compound) SUVmax (FDG) Significance
Zhao et al.Nasopharyngeal carcinoma16.1810.11P<0.001P<0.001
Wang et al.Pancreatic cancerHigher detection rateLower detection rateEnhanced sensitivity
Gu et al.Head and neck cancerSUVmax 14.6 ± 4.4Not reportedHigh avidity observed

These findings indicate that this compound not only improves detection rates but also enhances the characterization of tumors compared to FDG-PET.

Case Studies

  • Pancreatic Ductal Adenocarcinoma (PDAC) :
    • A study involving treatment-naïve patients showed that higher uptake of 68Ga-FAPI-04 correlated with aggressive pathological features, including tumor size and differentiation . The study highlighted that SUVmax was an independent prognostic predictor of recurrence-free survival.
  • Rheumatoid Arthritis :
    • In a longitudinal study assessing treatment response in rheumatoid arthritis patients, responders exhibited significantly higher uptake levels of FAPI compared to non-responders at three months post-treatment (CDAI response criteria) . This suggests that this compound may serve as a biomarker for monitoring therapeutic efficacy.
  • Breast Cancer :
    • A limited study on newly diagnosed breast cancer patients indicated that primary tumor uptake was significantly better with this compound than with FDG, correlating positively with pathologic grades .

Clinical Implications

The clinical applications of this compound extend beyond mere imaging:

  • Theranostic Applications : The potential for using FAPI as both a diagnostic and therapeutic agent is being explored, particularly in combination with therapies targeting the tumor microenvironment.
  • Predictive Biomarker : High expression levels of FAP may predict responses to immunotherapy, particularly immune checkpoint inhibitors . This could lead to more personalized treatment strategies based on individual tumor biology.

Eigenschaften

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54F2N10O10/c41-40(42)21-29(22-43)52(28-40)34(53)23-45-39(61)31-4-5-44-33-3-2-30(20-32(31)33)62-19-1-6-46-15-17-51(18-16-46)35(54)24-47-7-9-48(25-36(55)56)11-13-50(27-38(59)60)14-12-49(10-8-47)26-37(57)58/h2-5,20,29H,1,6-19,21,23-28H2,(H,45,61)(H,55,56)(H,57,58)(H,59,60)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWDAESAANBIGG-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54F2N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2374782-02-0
Record name DOTA-fapi-04
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOTA-FAPI-04
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7X5DKW7N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FAPI-4
Reactant of Route 2
FAPI-4
Reactant of Route 3
FAPI-4
Reactant of Route 4
Reactant of Route 4
FAPI-4
Reactant of Route 5
FAPI-4
Reactant of Route 6
FAPI-4
Customer
Q & A

A: DOTA-FAPI-04 exhibits high binding affinity and specificity for Fibroblast Activation Protein (FAP), an enzyme overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This selective targeting makes it valuable for both imaging and potentially targeted therapy. [, , , ]

A: While precise binding mechanisms require further investigation, research suggests that the quinoline-based structure of DOTA-FAPI-04 plays a crucial role in its interaction with the active site of FAP. This binding may lead to the inhibition of FAP's enzymatic activity. [, ]

A: Binding of DOTA-FAPI-04 to FAP allows for visualization of FAP-expressing cells, such as CAFs, using PET/CT imaging. This enables clinicians and researchers to better assess tumor staging, potential recurrence, and treatment response. [, , , ] Further research is underway to explore the therapeutic potential of DOTA-FAPI-04 in inhibiting FAP activity and its influence on tumor progression.

ANone: The molecular formula of DOTA-FAPI-04 is C42H54F2N10O9. Its molecular weight is 880.94 g/mol.

A: While the provided research doesn't delve into detailed spectroscopic analysis, it does confirm the successful synthesis and radiolabeling of DOTA-FAPI-04 with isotopes like 68Ga, 64Cu, and 177Lu for PET imaging and potential therapeutic applications. [, ]

A: Studies show that radiolabeled DOTA-FAPI-04, particularly when labeled with 68Ga and 177Lu, exhibits high stability in physiological solutions like phosphate-buffered saline and fetal bovine serum. [] This stability is crucial for its reliable use in imaging and potential therapeutic applications.

A: DOTA-FAPI-04 is primarily investigated as an inhibitor of FAP, not a catalyst. Its value lies in its ability to bind to and potentially inhibit FAP activity, not catalyze other reactions. [, ]

A: While the provided research doesn't detail specific computational studies, it alludes to the design and development of DOTA-FAPI-04 based on the principles of structure-activity relationships. This suggests the use of computational chemistry and modeling in optimizing its properties. [] Further research in this area could provide valuable insights into its binding mechanism, pharmacokinetic profile, and potential for optimization.

A: Research highlights the development of FAPI tetramers, indicating that structural modifications can significantly impact the compound's pharmacokinetic properties. Specifically, tetramers demonstrate higher tumor uptake and longer tumor retention compared to dimers or monomers. [] This suggests that further structural optimization could lead to even more effective imaging agents and potential therapeutics.

A: While the provided research does not delve into specific formulation details, it confirms the successful radiolabeling of DOTA-FAPI-04 with different isotopes. This suggests the existence of suitable formulations for radiopharmaceutical applications. [, ] Further research could focus on optimizing these formulations to improve stability, solubility, and ultimately, bioavailability for enhanced imaging and therapeutic efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.